2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol
Description
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[[cyclopropyl(furan-2-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C10H15NO2/c12-6-5-11-10(8-3-4-8)9-2-1-7-13-9/h1-2,7-8,10-12H,3-6H2 |
InChI Key |
SJFFMJSXHVROAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CO2)NCCO |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Furan Derivatives
The cyclopropyl group is introduced via metal-catalyzed cyclopropanation or Corey–Chaykovsky reactions:
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Simmons–Smith Cyclopropanation : A furfuryl alkene (e.g., furfuryl acrylate) reacts with diethylzinc and diiodomethane to form the cyclopropane ring (WO2005051904A2).
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Example:
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Rh(II)-Catalyzed Cyclopropanation : Rhodium catalysts enable cyclopropanation of α,β-unsaturated furan derivatives using diazo compounds (PMC7179169).
Reductive Amination for Ethanolamine Moiety
The ethanolamine group is introduced via reductive amination or nucleophilic substitution:
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Ni-Catalyzed Reductive Amination : Cyclopropyl(furan-2-yl)methyl ketone reacts with ethanolamine under hydrogen pressure (1–10 bar) using Ni/AlOₓ catalysts (PMC6648111).
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Conditions: 100°C, 6 h, 99% yield.
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Reaction Scheme:
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Raney Nickel Hydrogenation : A preformed imine intermediate (from ketone and ethanolamine) is reduced using Raney Ni in aqueous ammonia (EP0435840A2).
Detailed Synthetic Pathways
Route 1: Cyclopropanation Followed by Reductive Amination
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Cyclopropanation of Furfuryl Methyl Ketone :
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Reductive Amination with Ethanolamine :
Yield : 85–90% (combined steps).
Route 2: Nucleophilic Substitution of Halides
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Synthesis of Cyclopropyl(furan-2-yl)methyl Bromide :
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Reaction with Ethanolamine :
Yield : 70–75% (Step 2).
Comparative Analysis of Methods
Mechanistic Insights
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Cyclopropanation : Metal catalysts stabilize transition states for [2+1] cycloaddition, with furan’s electron-rich nature facilitating ylide attack (PMC7179169).
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Reductive Amination : Ni sites polarize H₂, enabling simultaneous imine formation and reduction (PMC6648111).
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-((Cyclopropyl(furan-2-yl)methyl)amino)acetaldehyde.
Reduction: Formation of 2-((Cyclopropyl(tetrahydrofuran-2-yl)methyl)amino)ethanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Research indicates that compounds containing furan and amino functionalities often exhibit notable biological activities, including:
- Antidepressant Effects : Similar compounds have shown efficacy in modulating serotonin levels, suggesting potential applications in treating depression.
- Anticancer Properties : Some derivatives have been studied for their ability to inhibit cancer cell proliferation, particularly in lung cancer cell lines.
- Antiviral Activity : The structural features of 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol may enhance its interaction with viral proteases, making it a candidate for antiviral drug development .
Synthetic Pathways
The synthesis of 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol can be approached through various methodologies. Notably, the compound may be synthesized via:
- Nucleophilic Substitution Reactions : Utilizing the amino group to react with electrophiles.
- Coupling Reactions : Connecting the cyclopropyl and furan components through strategic coupling techniques.
These synthetic strategies not only facilitate the production of the compound but also allow for the exploration of derivatives that may enhance its biological activity .
Study 1: Anticancer Efficacy
A study evaluated a series of furan-containing compounds, including derivatives of 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol, demonstrating significant anticancer activity against various cell lines. The optimized derivative exhibited an IC50 value of 12 μM against A549 lung cancer cells, indicating strong potential for further development in oncology.
Study 2: Antidepressant Activity
Another investigation focused on the antidepressant-like effects of related compounds in animal models. The results indicated that these compounds could significantly reduce depressive behaviors, suggesting that 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol may share similar properties worth exploring .
Mechanism of Action
The mechanism of action of 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The furan ring and amino group play crucial roles in these interactions, facilitating binding to the target sites.
Comparison with Similar Compounds
Key Structural Variants and Substituent Effects
The compound belongs to a broader class of N-substituted aminoethanols with cyclopropane and aromatic substituents. Below is a comparative analysis of its structural analogs:
Structural Insights :
- Furan vs. Benzyl: The furan ring in the target compound (vs. benzyl in analogs) enhances affinity for adenosine A2A receptors, as furan’s electron-rich nature improves π-π interactions .
- Cyclopropyl vs. Bulkier Groups : Cyclopropyl maintains a balance between steric bulk and metabolic stability, unlike tert-butyl or allyl groups, which may reduce bioavailability .
- Aminoethanol Backbone: The ethanol moiety provides hydrogen-bonding capacity, critical for solubility and target engagement, compared to acetic acid derivatives .
Receptor Binding and Antifungal Activity
- A2A Adenosine Receptor Affinity: Compounds with furan substituents (e.g., LUF6080) exhibit subnanomolar Ki values (1.0 nM), outperforming phenyl-containing analogs due to optimized π-stacking .
- Antifungal Activity : Cyclopropyl-containing triazoles show potent antifungal activity (IC50 < 100 nM) by inhibiting cytochrome P450 enzymes, with cyclopropyl avoiding excessive lipophilicity seen in tert-butyl derivatives .
- Antiviral Activity: In quinolones, cyclopropyl at the N-1 position improves antiviral potency (EC50 = 0.1 µM) compared to methyl or tert-butyl groups, suggesting cyclopropane’s role in steric optimization .
Metabolic Stability and Toxicity
- The cyclopropane ring resists oxidative metabolism, extending half-life compared to vinyl or ethynyl substituents .
Physicochemical Properties
Solubility and Reactivity
- LogP and Solubility : The target compound’s LogP (~2.1, estimated) is lower than benzyl analogs (e.g., 2-methoxybenzyl derivative: LogP ~2.8), favoring aqueous solubility .
- Electron-Withdrawing Effects : The cyclopropyl group’s electronegativity (comparable to vinyl) stabilizes the E-conformation in amides, enhancing rigidity and receptor fit .
Thermal Stability
Industrial Relevance
- Biofuel Precursors: Furan derivatives like 2-methylfuran are key in renewable diesel synthesis via hydroxyalkylation-alkylation (HAA), though the target compound’s aminoethanol group limits this application .
Biological Activity
2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol, with the CAS number 1306592-62-0, is a chemical compound characterized by its unique structure, which includes a cyclopropyl group linked to a furan ring through a methyl group, along with an amino alcohol moiety. This structure suggests potential biological activities due to the presence of the furan and amino functionalities, which are often associated with various pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C10H15NO2
- Molecular Weight : Approximately 181.23 g/mol
The compound's structure allows for various chemical reactivities, including nucleophilic substitutions and electrophilic additions, owing to its functional groups.
Potential Biological Activities
Research indicates that compounds containing furan and amino alcohol functionalities often exhibit significant biological activities. The following table summarizes some of the potential activities associated with similar compounds:
| Activity Type | Description |
|---|---|
| Anticancer | Compounds with similar structures have shown cytotoxic effects against cancer cells. |
| Antioxidant | Potential to reduce oxidative stress in biological systems. |
| Anti-inflammatory | May inhibit inflammatory pathways, offering therapeutic benefits in various conditions. |
| Neuroprotective | Some derivatives exhibit protective effects on neuronal cells. |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated derivatives of compounds similar to 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol for their anticancer properties against a panel of cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range, highlighting their potential as anticancer agents .
- Neuroprotective Effects : Research has demonstrated that compounds containing furan rings can provide neuroprotective effects by inhibiting reactive oxygen species (ROS) production. This suggests that 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol may also offer similar protective benefits against neurodegenerative conditions .
- Anti-inflammatory Properties : Some studies have reported that furan-containing compounds can exhibit anti-inflammatory activities by modulating specific inflammatory pathways. This property may be beneficial in developing treatments for inflammatory diseases .
Interaction Studies
Understanding how 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol interacts with biological systems is crucial for assessing its therapeutic potential and safety profile. Interaction studies could involve:
- Evaluating binding affinities to specific receptors.
- Assessing the compound's metabolic stability.
- Investigating its pharmacokinetics and pharmacodynamics.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol, which can provide insights into its potential activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Nor-sertraline | Sertraline analog | Similar antidepressant activity |
| Furan-containing amino alcohols | Various substitutions on furan rings | Different biological activities based on substitutions |
| Cyclopropyl-containing antidepressants | Variations in substituents on cyclopropyl groups | Specific receptor interactions |
Q & A
Q. What are the optimal synthetic routes for 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol, and how can yield be maximized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : React cyclopropyl(furan-2-yl)methyl bromide with a protected ethanolamine derivative (e.g., Boc-ethanolamine) under basic conditions (K₂CO₃, DMF) to form the amine intermediate .
- Step 2 : Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane .
- Yield Optimization : Use reflux conditions (80–100°C) with polar aprotic solvents (DMF or DMSO) to enhance reaction kinetics. Monitor purity via TLC and employ column chromatography for isolation .
Q. How can spectroscopic techniques validate the structural integrity of 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol?
- Methodological Answer :
- NMR : Key peaks include:
- ¹H NMR : δ 1.0–1.5 ppm (cyclopropyl CH₂), δ 4.2–4.5 ppm (CH₂NH), δ 6.2–7.4 ppm (furan protons) .
- ¹³C NMR : Cyclopropyl carbons at δ 8–12 ppm, furan carbons at δ 105–150 ppm .
- IR : Stretching vibrations at 3300–3500 cm⁻¹ (N-H, O-H) and 1600–1650 cm⁻¹ (C=N/C-O) .
- MS : Molecular ion peak at m/z corresponding to the molecular formula (C₁₁H₁₅NO₂, calculated m/z 193.3) .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in the reactivity of cyclopropyl-containing amines with carbonyl derivatives?
- Methodological Answer : Cyclopropyl groups exhibit unique reactivity due to ring strain and potential carbocation stabilization. In reactions with ketones, cyclopropylcarbinyl intermediates may form, but competing pathways (e.g., carbinolamine formation) can occur if steric hindrance or electronic effects dominate . For example, substituents on the ketone (e.g., electron-withdrawing groups) can shift the mechanism from cyclopropylcarbinyl to carbinolamine intermediates, altering product distribution. Computational modeling (DFT) and kinetic isotope effects can resolve such contradictions .
Q. How does the cyclopropyl-furan hybrid structure influence the compound’s bioactivity compared to analogs with non-cyclopropyl substituents?
- Methodological Answer :
- Biological Testing : Compare IC₅₀ values in antimicrobial assays (e.g., E. coli, S. aureus) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) between the cyclopropyl-furan compound and its non-cyclopropyl analogs .
- Mechanistic Insight : The cyclopropyl group may enhance membrane permeability due to lipophilicity, while the furan ring could enable π-π stacking with target enzymes (e.g., cytochrome P450). Molecular docking studies using X-ray crystallography data of target proteins (e.g., CYP3A4) can validate binding modes .
Q. What strategies address contradictions between computational predictions and experimental data in the compound’s pharmacokinetic profile?
- Methodological Answer :
- In Silico vs. In Vivo Discrepancies : Use physiologically based pharmacokinetic (PBPK) modeling to refine predictions. For instance, if logP calculations overestimate bioavailability, adjust for the compound’s hydrogen-bonding capacity (e.g., PSA > 60 Ų) or metabolic susceptibility (e.g., CYP-mediated oxidation of the furan ring) .
- Validation : Perform microsomal stability assays (human liver microsomes) and compare clearance rates with computational ADMET predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
